5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a bromophenyl group, a diphenyl group, and a sulfanylidene group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Attachment of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate compound with a sulfur-containing reagent, such as thiourea or a thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-thioxoimidazolidin-4-one: Similar structure with a thioxo group instead of a sulfanylidene group.
5-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-oxoimidazolidin-4-one: Similar structure with an oxo group instead of a sulfanylidene group.
Uniqueness
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H17BrN2O2S |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H17BrN2O2S/c24-17-13-11-16(12-14-17)21(27)15-20-22(28)26(19-9-5-2-6-10-19)23(29)25(20)18-7-3-1-4-8-18/h1-14,20H,15H2 |
InChI Key |
ZSJGBXSGVTXCSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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